2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine
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Overview
Description
2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine is a complex organic compound that features a triazine ring substituted with dichloro and dibenzo[b,d]furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine typically involves the reaction of dibenzo[b,d]furan with chlorinated triazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the reaction. The process may also involve steps like chlorination and cyclization to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms in the triazine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, solvents like dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazine compounds .
Scientific Research Applications
2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A related compound with a similar furan ring structure.
Dibenzo[b,d]thiophene: Another related compound with a thiophene ring instead of a furan ring.
2,4-Disubstituted thiazoles: Compounds with similar substitution patterns on a thiazole ring .
Uniqueness
2,4-Dichloro-6-(dibenzo[b,d]furan-4-yl)-1,3,5-triazine is unique due to its combination of a triazine ring with dichloro and dibenzo[b,d]furan groups. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds, making it valuable for various applications .
Properties
Molecular Formula |
C15H7Cl2N3O |
---|---|
Molecular Weight |
316.1 g/mol |
IUPAC Name |
2,4-dichloro-6-dibenzofuran-4-yl-1,3,5-triazine |
InChI |
InChI=1S/C15H7Cl2N3O/c16-14-18-13(19-15(17)20-14)10-6-3-5-9-8-4-1-2-7-11(8)21-12(9)10/h1-7H |
InChI Key |
LYULOEZHJLAQKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=NC(=NC(=N4)Cl)Cl |
Origin of Product |
United States |
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